Cas no 479-43-6 (Canthin-6-one)
Canthin-6-one Chemical and Physical Properties
Names and Identifiers
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- 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one
- canthin-6-one
- 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one
- AC1L3XYX
- C09098
- CHEBI:3363
- Indolo[3,2,1-de][1,5]naphthyridin-6-on
- Indolo[3,2,1-de][1,5]naphthyridin-6-one
- [ "" ]
- A872006
- GLXC-25937
- NSC-103003
- 1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- NS00094701
- SCHEMBL1515412
- NCGC00380132-01!
- DTXSID40197322
- 479-43-6
- 3FK17S759N
- C15843
- CHEMBL156897
- CS-0023793
- HY-N3536
- NSC103003
- canthinone
- ACon0_001416
- 1,6-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- NSC 103003
- UNII-3FK17S759N
- Q27106045
- AKOS026745853
- MS-23224
- MEGxp0_000046
- 1,6-diazatetracyclo[7.6.1.0^{5,16.0^{10,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- B0005-188445
- ZERVJPYNQLONEK-UHFFFAOYSA-N
- 1ST164260
- M03828
- LDN-0022506
- NCIOpen2_007333
- DTXCID50119813
- DA-49931
- 1,6-diazatetracyclo(7.6.1.05,16.010,15)hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
- 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one; NSC 103003
- Canthin-6-one
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- MDL: MFCD07782310
- Inchi: 1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H
- InChI Key: ZERVJPYNQLONEK-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C3=C(C=CN=2)C2C=CC=CC=2N31
Computed Properties
- Exact Mass: 220.06374
- Monoisotopic Mass: 220.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.4
- Melting Point: >153°C
- Boiling Point: 346.5°Cat760mmHg
- Flash Point: 163.4°C
- Refractive Index: 1.763
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 34.89
- LogP: 2.43870
Canthin-6-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Canthin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98730-5mg |
Canthin-6-one |
479-43-6 | >=98% | 5mg |
$388 | 2021-07-22 | |
| ChemFaces | CFN98730-5mg |
Canthin-6-one |
479-43-6 | >=98% | 5mg |
$318 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1466-5 mg |
Canthin-6-one |
479-43-6 | 5mg |
¥4074.00 | 2022-04-26 | ||
| TRC | C175635-1mg |
Canthin-6-one |
479-43-6 | 1mg |
$ 167.00 | 2023-09-08 | ||
| TRC | C175635-10mg |
Canthin-6-one |
479-43-6 | 10mg |
$ 1303.00 | 2023-09-08 | ||
| MedChemExpress | HY-N3536-5mg |
Canthin-6-one |
479-43-6 | 99.92% | 5mg |
¥5200 | 2025-04-16 | |
| MedChemExpress | HY-N3536-10mg |
Canthin-6-one |
479-43-6 | 99.16% | 10mg |
¥8500 | 2024-04-18 | |
| MedChemExpress | HY-N3536-1mg |
Canthin-6-one |
479-43-6 | 99.92% | 1mg |
¥2080 | 2025-04-16 | |
| TargetMol Chemicals | TN1466-5 mg |
Canthin-6-one |
479-43-6 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
| TargetMol Chemicals | TN1466-1 mL * 10 mM (in DMSO) |
Canthin-6-one |
479-43-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6800 | 2023-09-15 |
Canthin-6-one Suppliers
Canthin-6-one Related Literature
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1. Crystal and molecular structure of amarorine monohydrate, a new phenolic alkaloid from Amaroria soulameoidesPeter J. Clarke,Kenneth Jewers,Haydn F. Jones J. Chem. Soc. Perkin Trans. 1 1980 1614
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Attapon Sakdamas,Fonthip Makliang,Waraporn Putalun,Thaweesak Juengwatanatrakul,Tripetch Kanchanapoom,Seiichi Sakamoto,Gorawit Yusakul RSC Adv. 2023 13 6317
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Gerardo Cebrián-Torrejón,Suzana Assad Kahn,Maria Elena Ferreira,Cécile Thirant,Antonieta Rojas de Arias,Bruno Figadère,Alain Fournet,Hervé Chneiweiss,Erwan Poupon Med. Chem. Commun. 2012 3 771
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Guiyi Gong,Qinghua Lin,Jian Xu,Feng Ye,Lingling Jiang,Wenyuan Liu,Ming-Fang He,Feng Feng,Wei Qu,Ning Xie RSC Adv. 2016 6 9484
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Attapon Sakdamas,Fonthip Makkliang,Waraporn Putalun,Thaweesak Juengwatanatrakul,Tripetch Kanchanapoom,Seiichi Sakamoto,Gorawit Yusakul RSC Adv. 2023 13 13928
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids Indolonaphthyridine alkaloids
- Solvents and Organic Chemicals Organic Compounds Alkaloids and derivatives Indolonaphthyridine alkaloids
- Natural Products and Extracts Plant Extracts Plant based Pierreodendron africanum
Additional information on Canthin-6-one
Canthin-6-one (CAS No. 479-43-6): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Canthin-6-one, a naturally occurring heterocyclic compound with the chemical formula C10H8O2, is a derivative of thiophene and has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. With a CAS number of 479-43-6, this compound is widely studied for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The unique structural features of Canthin-6-one, including its thiophene ring and ketone functional group, contribute to its remarkable pharmacological properties.
The chemical structure of Canthin-6-one is characterized by a thiophene core fused with a carbonyl group at the 6-position, which is flanked by two methyl groups. This arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for drug design. The compound’s solubility in organic solvents and stability under various conditions further enhance its suitability for pharmaceutical development. Recent advancements in synthetic chemistry have enabled the efficient production of Canthin-6-one, facilitating its exploration in preclinical and clinical studies.
One of the most compelling aspects of Canthin-6-one is its demonstrated anticancer activity. Studies have shown that it exhibits potent inhibitory effects on various cancer cell lines by targeting multiple signaling pathways involved in tumor growth and progression. For instance, research has highlighted its ability to modulate the PI3K/Akt pathway, a critical axis in cancer cell survival and proliferation. Additionally, Canthin-6-one has been observed to induce apoptosis in cancer cells through the activation of caspase-dependent mechanisms, suggesting its potential as a chemotherapeutic agent.
In addition to its anticancer properties, Canthin-6-one has shown promising anti-inflammatory effects. Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disorders. Preclinical studies have demonstrated that Canthin-6-one can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting key inflammatory enzymes like COX-2 and NF-κB. These findings position Canthin-6-one as a candidate for developing novel anti-inflammatory drugs with reduced side effects compared to conventional therapies.
The pharmacokinetic profile of Canthin-6-one has also been extensively investigated. Its moderate oral bioavailability and reasonable metabolic stability suggest that it could be suitable for therapeutic use if optimized further. Researchers are exploring strategies to enhance its bioavailability through prodrug formulations or combination therapies. Furthermore, the compound’s ability to cross the blood-brain barrier has opened avenues for investigating its potential in treating neurological disorders.
Recent research has also delved into the synthetic derivatives of Canthin-6-one, aiming to enhance its pharmacological efficacy while minimizing toxicity. By modifying the thiophene ring or introducing additional functional groups, scientists have generated several analogs with improved biological activity. For example, derivatives with enhanced binding affinity to specific protein targets have shown greater potency in preclinical models. These efforts underscore the importance of structure-activity relationship (SAR) studies in optimizing natural products for drug development.
The growing interest in Canthin-6-one has led to several clinical trials investigating its efficacy in human patients. While results are still emerging, early-phase trials have been encouraging, particularly in solid tumor malignancies. The compound’s mechanism of action aligns well with current therapeutic strategies targeting cancer stem cells and resistance pathways. As more data becomes available from ongoing trials, Canthin-6-one could emerge as a valuable addition to oncologists’ armamentarium.
Beyond oncology and inflammation research, Canthin-6-one is being explored for its potential applications in other therapeutic areas. Its interaction with various biological targets suggests that it may have utility in treating conditions such as neurodegenerative diseases and autoimmune disorders. For instance, studies have indicated that Canthin-6-one can modulate neurotransmitter systems involved in cognitive function, raising hopes for its use in cognitive enhancement or neuroprotection.
The synthesis of Canthin-6-one remains an active area of research due to its complex structure and potential pharmaceutical relevance. Advances in catalytic methods and green chemistry approaches have enabled more sustainable production processes. Researchers are also focusing on developing scalable synthetic routes that maintain high purity standards required for pharmaceutical applications. These efforts are crucial for ensuring an adequate supply of Canthin-6-one for future clinical studies.
In conclusion, Canthin-6-one (CAS No. 479-43-6) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique structural features contribute to diverse biological activities, particularly anticancer and anti-inflammatory effects. Ongoing research continues to uncover new therapeutic applications and optimize synthetic methodologies for this promising natural product. As scientific understanding progresses, Canthin-6-one is poised to play an increasingly important role in addressing unmet medical needs across multiple disease areas.
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